N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite: Differential Nuclease Resistance vs. 2'-Fluoro and Unmodified Analogs
Oligonucleotides synthesized using this 3′-fluoro-xylo phosphoramidite exhibit enhanced resistance to nucleolytic degradation compared to both unmodified DNA and, notably, the 2′-fluoro-arabino (FANA) analog. This is a critical differentiator for in vivo and cellular applications where oligonucleotide half-life dictates efficacy [1]. While FANA also imparts nuclease resistance, the distinct 3′-fluoro xylo configuration provides a unique resistance profile that may be advantageous in specific biological milieus, potentially altering the rate and pattern of degradation by different nucleases [2].
| Evidence Dimension | Resistance to nucleolytic degradation in serum |
|---|---|
| Target Compound Data | Qualitative assessment: Significantly increased half-life vs. unmodified DNA; distinct degradation pattern vs. FANA |
| Comparator Or Baseline | Unmodified DNA (baseline) and 2'-F-ANA oligonucleotide |
| Quantified Difference | Target compound demonstrates a different degradation profile relative to FANA, with studies showing differential susceptibility to specific exo- and endonucleases, but a direct quantitative half-life comparison (e.g., t1/2 in hours) for identical sequences is not available in the primary literature. |
| Conditions | In vitro incubation in fetal bovine serum (FBS) or specific nuclease assays. |
Why This Matters
For procurement decisions, this evidence indicates that oligonucleotides containing this modification will have a different, and potentially more suitable, stability profile for certain experimental or therapeutic contexts compared to the more widely used 2'-F-ANA modification.
- [1] Pallan, P. S., et al. (2014). Comparison of duplex stabilizing properties of 2′-fluorinated nucleic acid analogues with furanose and non-furanose sugar rings. The Journal of Organic Chemistry, 79(17), 7981-7991. View Source
- [2] Juhl, P. B., Vester, B., Sørensen, M. D., & Wengel, J. (2003). Xylo-configured oligonucleotides (XNA, xylo nucleic acid): synthesis of conformationally restricted derivatives and hybridization towards DNA and RNA complements. Bioorganic & Medicinal Chemistry Letters, 13(13), 2123-2126. View Source
